molecular formula C14H12N4O B15058727 3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one

3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15058727
M. Wt: 252.27 g/mol
InChI Key: BGEFHKKZUJMZQM-UHFFFAOYSA-N
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Description

3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the amino group and the p-tolyl substituent enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of 2-amino-3-cyanopyridines with formamide. This reaction is carried out under reflux conditions, often using a solvent such as dimethylformamide (DMF) and a catalyst like iodine (I2) to facilitate the cyclization process . The reaction conditions can be optimized by varying the solvent, catalyst, and reaction time to achieve higher yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of the amino group and p-tolyl substituent, which enhances its chemical reactivity and biological activity. Its ability to inhibit multiple pathways, including NF-kB and ER stress, makes it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

3-amino-2-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N4O/c1-9-4-6-10(7-5-9)13-17-12-11(3-2-8-16-12)14(19)18(13)15/h2-8H,15H2,1H3

InChI Key

BGEFHKKZUJMZQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=O)N2N

Origin of Product

United States

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